
2-(4-Vinylphenyl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Vinylphenyl)propan-2-ol is an organic compound characterized by a vinyl group attached to a phenyl ring, which is further connected to a propanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(4-Vinylphenyl)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of 4-vinylbenzaldehyde with a suitable Grignard reagent, such as methylmagnesium bromide, followed by hydrolysis to yield the desired product. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the process. Catalysts and solvents are selected to enhance reaction efficiency and minimize by-products. The final product is purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-Vinylphenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The vinyl group can be hydrogenated to form the corresponding alkane.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically employed.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions to introduce substituents onto the phenyl ring.
Major Products Formed
Oxidation: 2-(4-Vinylphenyl)-2-propanone or 2-(4-Vinylphenyl)acetaldehyde.
Reduction: 2-(4-Ethylphenyl)-2-propanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(4-Vinylphenyl)propan-2-ol has several applications in scientific research:
Polymer Chemistry: It is used as a monomer or comonomer in the synthesis of polymers with specific properties, such as enhanced thermal stability or mechanical strength.
Materials Science: The compound is incorporated into materials to improve their performance, such as in the development of advanced coatings or adhesives.
Biomedical Research: Its derivatives are explored for potential use in drug delivery systems or as bioactive compounds with therapeutic properties.
Industrial Applications: It is utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-Vinylphenyl)propan-2-ol depends on its specific application. In polymer chemistry, it acts as a reactive monomer that can undergo polymerization to form high-molecular-weight polymers. In biomedical research, its derivatives may interact with biological targets through specific binding interactions or chemical modifications, influencing cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
2-(4-Vinylphenyl)ethanol: Similar structure but with an ethyl group instead of a propanol moiety.
4-Vinylphenol: Lacks the propanol group, making it less versatile in certain applications.
2-(4-Vinylphenyl)quinoline-4-carboxylic acid: Contains a quinoline ring, offering different chemical properties and reactivity.
Uniqueness
2-(4-Vinylphenyl)propan-2-ol is unique due to the presence of both a vinyl group and a hydroxyl group, which allows for diverse chemical modifications and applications. Its structure provides a balance between reactivity and stability, making it suitable for various research and industrial purposes.
Properties
Molecular Formula |
C11H14O |
|---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
2-(4-ethenylphenyl)propan-2-ol |
InChI |
InChI=1S/C11H14O/c1-4-9-5-7-10(8-6-9)11(2,3)12/h4-8,12H,1H2,2-3H3 |
InChI Key |
VXYFKTCNSCJZKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


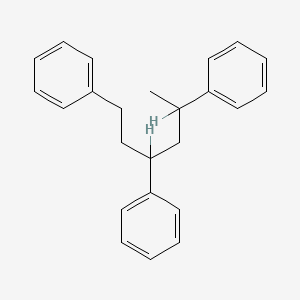

![6'-Methoxy-[2,3'-bipyridine]-5-carboxylicacid](/img/structure/B8651600.png)



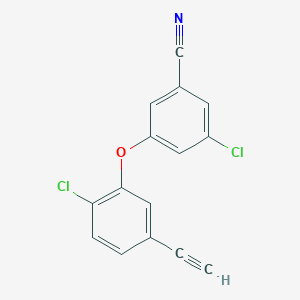
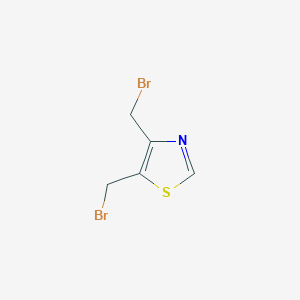
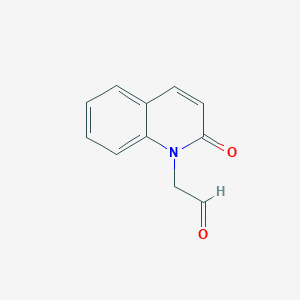
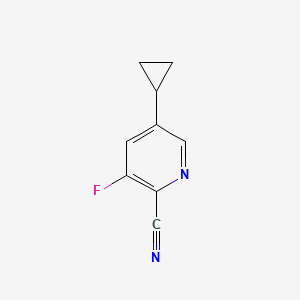
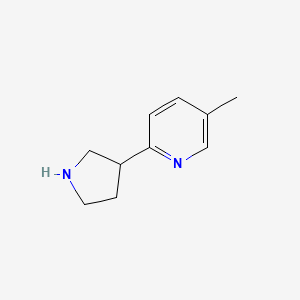
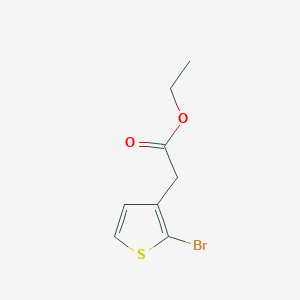

![1-Methyl-4-[2-(3-methyl-4-nitrophenoxy)ethyl]piperazine](/img/structure/B8651689.png)
